Cas no 111771-58-5 (Boc-α-Methyl-L-phenylalanine)

Boc-α-Methyl-L-phenylalanine is a protected derivative of α-methyl-L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) group that enhances stability and facilitates selective deprotection in peptide synthesis. This non-natural amino acid derivative is particularly valuable in medicinal chemistry and drug development, where its α-methyl substitution imparts increased metabolic stability and conformational rigidity to peptide backbones. The Boc group allows for orthogonal protection strategies, enabling controlled coupling in solid-phase peptide synthesis (SPPS). Its chiral purity and compatibility with standard coupling reagents make it a reliable building block for constructing modified peptides with tailored pharmacological properties. Suitable for research applications requiring precise structural control.
Boc-α-Methyl-L-phenylalanine structure
Boc-α-Methyl-L-phenylalanine structure
商品名:Boc-α-Methyl-L-phenylalanine
CAS番号:111771-58-5
MF:C15H21NO4
メガワット:279.33154
MDL:MFCD02682673
CID:129391
PubChem ID:2762287

Boc-α-Methyl-L-phenylalanine 化学的及び物理的性質

名前と識別子

    • (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
    • Boc-(R)-2-amino-2- methyl-3-phenylpropanoic acid
    • BOC-ALPHA-METHYL-L-PHE
    • Boc-alpha-methyl-L-phenylalanine
    • Boc-a-methyl-L-phenylalanine
    • BOC-α-METHYL-L-PHE
    • D-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-a-methyl-
    • N-Boc-a-methyl-L-phenylalanine
    • N-FMOC-O-(3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-Β-D-GLUCOPYRANOSYL)-L-SERINE
    • Boc-alphaMe-L-Phe-OH
    • Boc-a-methyl-D-phenylalanine
    • (S)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
    • (S)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoicacid
    • BOC-ALPHA-BENZYL-L-ALA
    • AC-29588
    • MFCD02682284
    • AB12224
    • SCHEMBL1350802
    • 53940-88-8
    • BOC-(S)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID
    • 111771-58-5
    • (s)-2-(((1,1-dimethyl)ethoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
    • AKOS015836575
    • N-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine
    • AKOS015908427
    • CS-0213332
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
    • (2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
    • BOC-(ME)PHE-OH
    • (S)-2-(TERT-BUTOXYCARBONYLAMINO)-2-METHYL-3-PHENYLPROPANOIC ACID
    • FAXPKABRZLISKX-HNNXBMFYSA-N
    • A897902
    • N-(tert-butoxycarbonyl)-alpha-methylphenylalanine
    • PS-12814
    • (R)-N-Boc-2-benzylalanine
    • SCHEMBL1552723
    • AB88715
    • F86533
    • Boc-alpha-methyl-D-Phe
    • (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoicacid
    • Boc-D-(Me)Phe-OH
    • (2R)-2-[(tert-butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid
    • Boc-
    • (R)-N-(tert-butoxycarbonyl)-alpha-methylphenylalanine
    • N-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-D-phenylalanine
    • N-[(1,1-Dimethylethoxy)carbonyl]-a-methyl-L-phenylalanine
    • Boc-alpha-methyl-D-phenylalanine
    • CS-0179039
    • (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
    • (R)-N-(tert-butyloxycarbonyl)-alpha-methylphenylalanine
    • MFCD02682673
    • (R)-2-(tert-butoxycarbonylamino)-2-methyl-3-phenylpropanoic acid
    • PS-12815
    • DTXSID601197242
    • N-(tert-butoxycarbonyl)-alpha-methyl-D-phenylalanine
    • (R)-2-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropionic acid
    • A inverted exclamation mark-benzyl-D-Ala
    • Boc-alpha-benzyl-D-Ala
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
    • AKOS015836497
    • FAXPKABRZLISKX-OAHLLOKOSA-N
    • Boc-α-Methyl-L-phenylalanine
    • MDL: MFCD02682673
    • インチ: InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m1/s1
    • InChIKey: FAXPKABRZLISKX-OAHLLOKOSA-N
    • ほほえんだ: CC(C)(OC(N[C@](CC1=CC=CC=C1)(C(O)=O)C)=O)C

計算された属性

  • せいみつぶんしりょう: 279.14700
  • どういたいしつりょう: 279.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • PSA: 75.63000
  • LogP: 2.98800

Boc-α-Methyl-L-phenylalanine セキュリティ情報

  • 危険レベル:IRRITANT

Boc-α-Methyl-L-phenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019113373-5g
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
111771-58-5 95%
5g
$401.70 2023-09-04
AAPPTec
UBF170-1g
Boc-alpha-Me-Phe-OH
111771-58-5
1g
$250.00 2024-07-20
Advanced ChemBlocks
10016-5G
(R)-N-Boc-2-benzylalanine
111771-58-5 95%
5g
$700 2024-05-21
Chemenu
CM220207-1g
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
111771-58-5 95%
1g
$431 2023-02-19
1PlusChem
1P003AO4-1g
(R)-2-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropionic acid
111771-58-5 ≥ 98% (HPLC)
1g
$241.00 2025-02-19
A2B Chem LLC
AB52996-250mg
Boc-alpha-methyl-L-phenylalanine
111771-58-5 ≥ 98% (HPLC)
250mg
$105.00 2024-04-20
Ambeed
A796522-250mg
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
111771-58-5 98%
250mg
$78.0 2024-04-26
eNovation Chemicals LLC
Y1235480-250mg
(R)-2-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropionic acid
111771-58-5 98%
250mg
$115 2024-06-07
A2B Chem LLC
AB52996-1g
Boc-alpha-methyl-L-phenylalanine
111771-58-5 ≥ 98% (HPLC)
1g
$204.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249709-1g
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
111771-58-5 98%
1g
¥1328.00 2024-08-09

Boc-α-Methyl-L-phenylalanine 合成方法

Boc-α-Methyl-L-phenylalanine 関連文献

Boc-α-Methyl-L-phenylalanineに関する追加情報

Boc-α-Methyl-L-Phenylalanine: A Comprehensive Overview

The compound with CAS No. 111771-58-5, commonly referred to as Boc-α-Methyl-L-Phenylalanine, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of the naturally occurring amino acid L-Phenylalanine, which is one of the essential amino acids required for human health. The addition of the Boc (tert-butoxycarbonyl) group and the α-methyl substituent introduces unique chemical properties that make this compound valuable in various applications, particularly in peptide synthesis and drug discovery.

Boc-α-Methyl-L-Phenylalanine is widely used as a building block in peptide synthesis due to its stability and ease of manipulation during chemical reactions. The Boc group serves as a protective group for the amino terminus, allowing precise control over the synthesis process. This makes it an indispensable tool in the construction of complex peptide sequences, which are critical in pharmaceutical research and development.

Recent studies have highlighted the potential of Boc-α-Methyl-L-Phenylalanine in drug discovery, particularly in the development of bioactive peptides. Researchers have explored its role in modulating cellular signaling pathways and its potential as a lead compound for therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The α-methyl substitution has been shown to enhance the stability and bioavailability of peptides, making this compound a promising candidate for future drug development.

In addition to its role in peptide synthesis, Boc-α-Methyl-L-Phenylalanine has been investigated for its applications in chiral resolution and asymmetric synthesis. The stereochemistry of this compound plays a crucial role in determining its reactivity and selectivity in chemical reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to analyze its structural properties, ensuring high purity and consistency in commercial products.

The synthesis of Boc-α-Methyl-L-Phenylalanine involves a multi-step process that begins with the isolation of L-Phenylalanine from natural sources or through fermentation processes. The introduction of the Boc group is typically achieved through a reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as pyridine or triethylamine. The subsequent addition of the α-methyl group requires careful control over reaction conditions to ensure optimal yields and stereochemical integrity.

From an environmental standpoint, the production and handling of Boc-α-Methyl-L-Phenylalanine are carried out under strict safety protocols to minimize any potential impact on human health or the environment. The compound is not classified as a hazardous material under current regulations, making it suitable for use in research laboratories and industrial settings alike.

In conclusion, Boc-α-Methyl-L-Phenylalanine (CAS No. 111771-58-5) is a versatile compound with significant applications in organic chemistry, biochemistry, and drug discovery. Its unique chemical properties, combined with recent advancements in synthetic methodologies, position it as a key player in the development of novel therapeutic agents and advanced materials.

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Amadis Chemical Company Limited
(CAS:111771-58-5)Boc-α-Methyl-L-phenylalanine
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